Quinoline, 4-chloro-2-(2-naphthalenyl)-
Description
Quinoline derivatives are heterocyclic compounds featuring a benzene ring fused to a pyridine ring, renowned for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound "Quinoline, 4-chloro-2-(2-naphthalenyl)-" is characterized by a chlorine substituent at position 4 and a 2-naphthalenyl group at position 2 of the quinoline scaffold.
Properties
CAS No. |
194919-90-9 |
|---|---|
Molecular Formula |
C19H12ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
4-chloro-2-naphthalen-2-ylquinoline |
InChI |
InChI=1S/C19H12ClN/c20-17-12-19(21-18-8-4-3-7-16(17)18)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H |
InChI Key |
HSHAMDJWVQMNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of "Quinoline, 4-chloro-2-(2-naphthalenyl)-" and their distinguishing features:
Key Observations :
- Substituent Position : Chlorine at position 4 (as in the target compound) is less common than at positions 6 or 8 in analogues . The 2-naphthalenyl group distinguishes the target compound from phenyl or pyrazolyl substituents in analogues .
- Synthetic Routes : Pd-catalyzed cross-coupling (e.g., compound 4k ) and acetic acid-mediated cyclization (e.g., compound 4a ) are common methods. The target compound may require Suzuki-Miyaura coupling for naphthalenyl introduction.
Physicochemical Properties
- Melting Points: Chlorinated quinolines exhibit melting points ranging from 138°C (compound 4a ) to 225°C (compound 4k ). The bulky 2-naphthalenyl group in the target compound likely increases its melting point due to enhanced intermolecular interactions.
- Spectroscopic Data: IR: C-Cl stretches in chlorinated quinolines appear near 750–800 cm⁻¹ . NMR: Aromatic protons in naphthalenyl groups resonate downfield (δ 7.5–8.5 ppm), as seen in benzo[h]quinoline derivatives .
Q & A
What are the most reliable synthetic routes for preparing 4-chloro-2-(2-naphthalenyl)quinoline, and how do reaction conditions influence yield and purity?
Answer:
Traditional methods like the Skraup and Friedländer reactions are foundational for quinoline synthesis, but modern approaches such as microwave-assisted synthesis (reducing reaction times from hours to minutes) and transition-metal catalysis (e.g., InCl₃-promoted reactions) offer improved efficiency . For 4-chloro-2-(2-naphthalenyl)quinoline, specific protocols involve:
- InCl₃-mediated cyclocondensation of substituted pyrazoles with chlorinated quinoline precursors in green solvents (e.g., ethanol/water), achieving yields up to 85% under optimized conditions .
- Iron-catalyzed C–H functionalization using Fe(acac)₃ and BF₃·Et₂O to introduce cyclohexyl or aryl groups at the 2-position .
Key considerations : Solvent polarity, temperature, and catalyst loading significantly affect regioselectivity. Purification via preparative TLC or recrystallization (e.g., chloroform/petroleum ether) is critical for isolating high-purity products .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for 4-chloro-2-(2-naphthalenyl)quinoline derivatives?
Answer:
Discrepancies in spectral data often arise from solvent effects , tautomerism , or impurity carryover . To address these:
- Use deuterated solvents consistently (e.g., CDCl₃ for ¹H NMR) and reference internal standards (e.g., TMS).
- Compare experimental IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with computational simulations (DFT) to confirm assignments .
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
For example, in crystal structures of related chloroquinolines, hydrogen bonding (C–H···O) and π-π stacking can alter electronic environments, leading to shifts in NMR/IR data .
What advanced techniques are recommended for characterizing the crystallographic structure of 4-chloro-2-(2-naphthalenyl)quinoline?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL), which handle high-resolution data and twinning . Key steps:
- Grow crystals via slow evaporation (e.g., chloroform/methanol mixtures).
- Validate bond lengths/angles against databases (e.g., Cambridge Structural Database).
- Analyze intermolecular interactions (e.g., C–H···π, hydrogen bonds) using ORTEP-3 for visualization .
In a study of 1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)ethanone, SCXRD revealed a dihedral angle of 62.7° between quinoline and phenyl rings, critical for understanding steric effects .
How can researchers optimize reaction conditions to minimize byproducts in the synthesis of 4-chloro-2-(2-naphthalenyl)quinoline?
Answer:
Byproduct formation often stems from competing electrophilic substitution or oxidation side reactions . Mitigation strategies include:
- Microwave irradiation : Enhances selectivity by uniform heating, reducing decomposition .
- Green solvents (e.g., ionic liquids): Suppress halogen scrambling and improve reaction homogeneity .
- Catalyst screening : Fe(acac)₃ or InCl₃ improves regioselectivity for naphthalenyl substitution .
For example, InCl₃-mediated synthesis of pyrazolyl-substituted quinolines achieved >80% yield with minimal byproducts by optimizing stoichiometry (1:3 substrate:catalyst) .
What computational methods are effective for predicting the bioactivity of 4-chloro-2-(2-naphthalenyl)quinoline derivatives?
Answer:
Molecular docking (AutoDock, Schrödinger) and QSAR modeling are widely used. Steps include:
- Generate 3D structures using DFT (e.g., Gaussian09) to optimize geometry.
- Dock against target proteins (e.g., CB2 receptors) to assess binding affinity .
- Validate predictions with in vitro assays (e.g., antimicrobial or anticancer activity screens) .
In studies of quinoline-based Alzheimer’s therapeutics, docking simulations identified key hydrophobic interactions between the naphthalenyl group and acetylcholinesterase active sites .
How should researchers address discrepancies in biological activity data across studies for similar quinoline derivatives?
Answer:
Variability often arises from assay conditions (e.g., cell lines, incubation times) or compound purity . Standardize protocols by:
- Using high-purity compounds (≥95% by HPLC) and reporting detailed synthetic pathways .
- Adopting FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design .
- Cross-referencing bioactivity data with structural analogs (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) to identify substituent effects .
For example, 2-arylethenylquinoline derivatives showed inconsistent cytotoxicity due to differences in ROS generation assays .
What strategies are recommended for scaling up 4-chloro-2-(2-naphthalenyl)quinoline synthesis while maintaining efficiency?
Answer:
Flow chemistry and continuous microwave reactors enable scalable synthesis with precise temperature control. Key steps:
- Optimize residence time and catalyst recycling in flow systems.
- Use process analytical technology (PAT) for real-time monitoring (e.g., in-line IR spectroscopy) .
A scaled-up InCl₃-mediated reaction achieved 75% yield at 100 g scale by maintaining a 1:3 substrate-to-catalyst ratio and 60°C reaction temperature .
How can researchers validate the stability of 4-chloro-2-(2-naphthalenyl)quinoline under various storage conditions?
Answer:
Perform accelerated stability studies :
- Store samples under varied conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 1–6 months.
- Analyze degradation via HPLC-MS to identify hydrolysis or oxidation products (e.g., dechlorinated derivatives) .
- Use thermogravimetric analysis (TGA) to assess thermal stability .
In safety data sheets, 4-chloro-2-(p-tolyl)quinoline derivatives showed sensitivity to light, requiring amber glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
